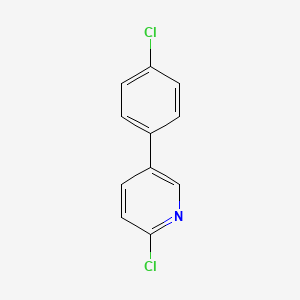

2-Chloro-5-(4-chlorophenyl)pyridine

描述

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a significant class of compounds in organic chemistry. chemrxiv.orgcymitquimica.com The pyridine ring, an aromatic heterocycle containing a nitrogen atom, exhibits unique electronic properties. The presence of halogen atoms further modifies its reactivity, making these compounds useful in a variety of chemical transformations.

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which makes it less susceptible to electrophilic attack compared to benzene (B151609). nih.govyoutube.com However, the introduction of halogen substituents provides reactive sites for various nucleophilic substitution and cross-coupling reactions. The position of the halogen on the pyridine ring is a critical determinant of its reactivity.

In 2-Chloro-5-(4-chlorophenyl)pyridine, the chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of diverse functional groups at this position. The 4-chlorophenyl group at the 5-position also influences the electronic properties of the pyridine ring and can participate in various coupling reactions.

The synthesis of halogenated pyridines can be challenging and often requires specific strategies to achieve the desired regioselectivity. chemrxiv.orgchemrxiv.org Traditional methods for pyridine halogenation can require harsh conditions and may result in mixtures of isomers. nih.govchemrxiv.org Modern synthetic methods have been developed to provide more controlled and selective halogenation of the pyridine core. chemrxiv.orgchemrxiv.org

Significance as a Privileged Chemical Scaffold in Synthesis and Materials Science

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The 2-chloro-5-(substituted)pyridine framework, to which this compound belongs, is recognized as such a scaffold. Its derivatives have shown a broad range of biological activities, underscoring the importance of this structural motif in medicinal chemistry.

The versatility of this compound as a synthetic intermediate stems from the reactivity of its chloro substituent. This allows for its use in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler building blocks.

Beyond its role in pharmaceuticals, this compound is also finding applications in the field of materials science. The incorporation of the halogenated pyridine moiety into larger molecular structures can impart desirable electronic and photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The rigid structure and potential for π-π stacking interactions of the biphenyl-like core contribute to its utility in these applications.

The table below summarizes some of the key properties of this compound and related compounds, highlighting their role as chemical building blocks.

| Property | This compound | This compound-3-carbaldehyde | 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde |

| Molecular Formula | C₁₁H₇Cl₂N | C₁₂H₇Cl₂NO sigmaaldrich.com | C₁₁H₇ClN₂O sigmaaldrich.com |

| CAS Number | 76053-48-0 cymitquimica.com | 185244-96-6 sigmaaldrich.com | 928713-84-2 sigmaaldrich.com |

| Molecular Weight | 224.08 g/mol cymitquimica.com | Not specified | 218.64 g/mol sigmaaldrich.com |

| Primary Use | Chemical Intermediate | Chemical Building Block sigmaaldrich.com | Chemical Building Block sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKONLQEWVLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434538 | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-48-0 | |

| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2 Chloro 5 4 Chlorophenyl Pyridine

Direct Synthesis Approaches

The direct construction of the 2-Chloro-5-(4-chlorophenyl)pyridine molecule can be achieved through several strategic approaches that functionalize a pre-existing pyridine (B92270) ring or build the ring from acyclic precursors.

Nucleophilic Substitution Strategies for Pyridine Ring Functionalization

Nucleophilic Aromatic Substitution (NAS) is a fundamental reaction class for functionalizing pyridine rings. In the pyridine system, the carbon atoms are electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to attack by nucleophiles, especially when a good leaving group like a halide is present.

For a molecule like 2-chloropyridine (B119429), the chlorine atom at the 2-position is activated towards displacement by nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species whose charge can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate and facilitating the reaction. This inherent reactivity makes 2-halopyridines valuable synthons in organic synthesis.

However, for the direct synthesis of this compound, a simple NAS reaction where a (4-chlorophenyl) nucleophile displaces a leaving group is not the typical route. This is because generating a sufficiently nucleophilic (4-chlorophenyl) anion is challenging and can lead to side reactions. More commonly, NAS is employed to introduce other functional groups onto a pyridine ring that already contains the key carbon skeleton.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming the crucial C-C bond between the pyridine ring and the 4-chlorophenyl group.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. acs.org This methodology is exceptionally well-suited for the synthesis of biaryl compounds, including this compound.

The most direct Suzuki strategy involves the cross-coupling of a dihalogenated pyridine with (4-chlorophenyl)boronic acid. A key precursor for this approach is 2,5-dichloropyridine (B42133). Conventionally, in dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (the C2 position) is more reactive in palladium-catalyzed cross-couplings. nih.gov However, recent research has demonstrated that this selectivity can be inverted. Studies have shown that under ligand-free "Jeffery" conditions, the Suzuki-Miyaura coupling of 2,5-dichloropyridine can proceed with unprecedented selectivity at the C5 position. nih.gov This provides a direct and efficient route to the target molecule, leaving the C2-chloro substituent intact.

Another viable precursor is 2-chloro-5-bromopyridine. In Suzuki couplings, the reactivity of halogens typically follows the order I > Br > Cl. rsc.org Therefore, reacting 2-chloro-5-bromopyridine with (4-chlorophenyl)boronic acid under standard Suzuki conditions would result in selective oxidative addition at the more reactive C-Br bond at the 5-position, yielding the desired this compound. rsc.org

Highly active and stable palladium-phosphine catalyst systems have been developed that are effective for the coupling of various challenging heterocyclic substrates, including chloropyridines. organic-chemistry.org These advanced catalytic systems can overcome the lower reactivity of chloro-substituents and achieve high yields. organic-chemistry.org

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for 2-Arylpyridine Synthesis

| Pyridine Synthon | Boronic Acid | Catalyst / Ligand | Base | Solvent | Selectivity/Product |

|---|---|---|---|---|---|

| 2,5-Dichloropyridine | (4-chlorophenyl)boronic acid | Pd(OAc)₂ (Ligand-free) | NBu₄Br, K₂CO₃ | H₂O | C5-Coupling / this compound nih.gov |

| 2-Chloro-5-bromopyridine | (4-chlorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | C5-Coupling (at C-Br) / this compound rsc.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-Chloro-5-(2,6-dimethylphenyl)pyridine organic-chemistry.org |

Other Established Synthetic Routes for Substituted Pyridines

While cross-coupling is often the most direct method, classical ring-forming reactions can also be adapted to synthesize the this compound core structure.

The Hantzsch Pyridine Synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.orgorganic-chemistry.org To apply this to the target molecule, one would need specifically substituted precursors. For instance, an appropriately substituted aldehyde or β-ketoester containing the 4-chlorophenyl group could be used. The chloro-substituent would likely need to be introduced in a later step, for example, by converting a pyridone intermediate to the chloropyridine.

The Bohlmann-Rahtz Pyridine Synthesis is another effective method that generates substituted pyridines through the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate that cyclizes upon heating. wikipedia.orgorganic-chemistry.org This approach typically yields 2,3,6-trisubstituted pyridines, but modifications can alter the substitution pattern. organic-chemistry.orgjk-sci.com Constructing this compound via this route would require carefully designed enamine and ethynylketone starting materials that bear the necessary chloro and aryl fragments, or precursors that can be converted to them.

Precursor Chemistry and Building Block Utilization

The success of the synthetic strategies described above, particularly cross-coupling reactions, hinges on the availability and reactivity of key building blocks.

Halogenated Pyridine Synthons (e.g., 2-chloropyridines, 5-bromopyridines)

Halogenated pyridines are fundamental precursors for the synthesis of this compound. rsc.org Dihalogenated pyridines such as 2,5-dichloropyridine and 2-chloro-5-bromopyridine are particularly important.

The choice of halogens in the starting synthon is a critical aspect of the synthetic design, as it governs the regioselectivity of the reaction.

2,5-Dichloropyridine : As a precursor, the two chlorine atoms offer two potential reaction sites. While the C2 position is generally more activated towards certain reactions, specific catalytic systems, such as the ligand-free Jeffery conditions, can direct Suzuki coupling selectively to the C5 position, making it a valuable synthon for the target molecule. nih.gov

2-Chloro-5-bromopyridine : This mixed-halide synthon provides a predictable route for regioselective functionalization. The significant difference in reactivity between bromine and chlorine in palladium-catalyzed cross-coupling reactions allows for the selective formation of a C-C bond at the 5-position by displacing the more reactive bromine atom, while leaving the C2-chlorine untouched. rsc.org This makes it an ideal building block for a programmed synthesis of this compound.

The synthesis of these halogenated precursors themselves is an important consideration. They are often prepared from more common pyridine derivatives through halogenation reactions, which can require harsh conditions due to the electron-deficient nature of the pyridine ring. google.com

Aryl Halide and Arylboronic Acid Reagents

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction fundamentally involves the reaction between an aryl halide and an organoboron species. In this specific case, the key reagents are a dihalogenated pyridine, serving as the electrophile, and 4-chlorophenylboronic acid, acting as the nucleophilic partner.

The choice of the pyridine substrate is critical. Typically, a 2,5-disubstituted pyridine is used where the substituent at the 5-position is a better leaving group than the chlorine at the 2-position under the reaction conditions. Common starting materials include 2-chloro-5-bromopyridine or 2-chloro-5-iodopyridine. The greater reactivity of the C-Br or C-I bond compared to the C-Cl bond allows for selective coupling at the 5-position. The reaction proceeds through a catalytic cycle involving a palladium(0) species. youtube.com

The other crucial reagent is 4-chlorophenylboronic acid. nih.gov Boronic acids are favored in Suzuki couplings due to their thermal stability, low toxicity, and commercial availability. nih.gov In the reaction mechanism, the boronic acid undergoes transmetalation with the palladium catalyst, transferring the 4-chlorophenyl group to the metal center, which then reductively eliminates with the pyridine moiety to form the final product. youtube.com

Optimization of Reaction Conditions and Yields

Solvent Effects in this compound Synthesis

The solvent plays a pivotal role in the Suzuki-Miyaura coupling, influencing catalyst stability, reagent solubility, and reaction kinetics. hes-so.ch The synthesis of biaryl compounds, including 2,5-disubstituted pyridines, has been successfully carried out in a variety of solvents, with the choice often depending on the specific substrates and catalyst system.

Commonly used solvents include nonpolar aromatic hydrocarbons like toluene, and polar aprotic solvents such as tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453). researchgate.netnih.gov For the coupling of pyridine derivatives, a mixture of 1,4-dioxane and water is frequently employed. nih.gov The presence of water can be beneficial, aiding in the dissolution of the base (e.g., Na₂CO₃, K₃PO₄) and influencing the transmetalation step of the catalytic cycle. nih.gov However, the use of certain polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can sometimes alter the selectivity of the reaction, especially when substrates have multiple reactive sites. nih.govnih.gov

The following table illustrates the effect of different solvents on the yield of a model Suzuki-Miyaura reaction involving a chloropyridine derivative, based on general findings in the literature.

| Solvent System | Typical Base | Reported Yield Range (%) | Reference |

|---|---|---|---|

| 1,4-Dioxane/H₂O | K₃PO₄ | 75-95 | nih.gov |

| Toluene/H₂O | K₂CO₃ | 70-90 | mdpi.com |

| THF | K₃PO₄ | 65-85 | nih.gov |

| Propylene Carbonate (PC) | K₂CO₃ | 80-95 | researchgate.net |

Catalysis and Ligand Design for Enhanced Selectivity

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While simple palladium salts like palladium(II) acetate (B1210297) or complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, the coupling of relatively unreactive aryl chlorides, such as 2-chloropyridine derivatives, often requires more sophisticated catalytic systems. nih.govnih.govorganic-chemistry.org

The challenge with substrates like 2-chloropyridine is the potential for the nitrogen atom to coordinate to the palladium center, inhibiting or deactivating the catalyst. organic-chemistry.orgrsc.org To overcome this, specialized ligands are designed to create highly active and stable catalysts. Buchwald and others have developed electron-rich, bulky phosphine (B1218219) ligands, such as dialkylbiphenylphosphines (e.g., SPhos, XPhos), which promote the difficult oxidative addition of the aryl chloride and prevent catalyst deactivation. organic-chemistry.org These ligands create a sterically hindered yet highly reactive palladium center that facilitates the coupling of even challenging substrates.

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for the Suzuki coupling of heteroaryl chlorides. researchgate.net They form very stable palladium complexes that exhibit high catalytic activity, often allowing for lower catalyst loadings and successful reactions in aqueous media.

| Catalyst/Precatalyst | Ligand | Key Advantage for Chloropyridine Coupling | Reference |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | High activity for C-Cl bond activation, resists catalyst inhibition. | organic-chemistry.org |

| Pd₂(dba)₃ | XPhos | Effective for sterically hindered and electron-deficient substrates. | organic-chemistry.org |

| Pd(dppf)Cl₂ | dppf | Good general catalyst, used for various heteroaryl couplings. | nih.gov |

| (NHC)Pd(cinn)Cl | NHC | High stability and activity, suitable for reactions in water. | researchgate.net |

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability and "green" principles. The synthesis of this compound can be made more environmentally friendly by considering several factors. The Suzuki-Miyaura reaction itself is considered relatively green because it avoids the use of harsh organometallic reagents and its inorganic by-products (boron salts) are generally non-toxic and easily removed. nih.gov

Further green enhancements can be implemented:

Solvent Selection : Utilizing water as a reaction solvent, either alone or in a biphasic system, is a key green strategy. researchgate.net Propylene carbonate (PC) is another excellent green alternative; it is derived from carbon dioxide, has a high boiling point, is biodegradable, and can lead to improved reaction times and yields. researchgate.net

Catalyst Efficiency : Developing catalysts with very high turnover numbers (TONs) allows for significantly lower catalyst loading, reducing the amount of expensive and potentially toxic palladium required. researchgate.net

Energy Efficiency : Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. The use of highly active catalysts can enable reactions to be performed under milder conditions. nih.gov

Atom Economy : The Suzuki reaction generally has good atom economy, as most atoms from the key reactants are incorporated into the final product.

By integrating these green chemistry principles, the synthesis of this compound can be performed more efficiently and with a reduced environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 4 Chlorophenyl Pyridine

Nucleophilic Reactivity at Halogenated Positions on the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-5-(4-chlorophenyl)pyridine is susceptible to nucleophilic attack, a characteristic that is significantly influenced by the nitrogen heteroatom. The electron-withdrawing nature of the nitrogen atom reduces the electron density at the C-2 and C-4 positions, making them electrophilic and thus prone to attack by nucleophiles. uoanbar.edu.iq This effect is so pronounced that even a strong base like the hydride ion (:H-) can be displaced in some pyridine systems. uoanbar.edu.iq

The chlorine atom at the C-2 position of this compound is the primary site for nucleophilic substitution. The reactivity at this position is enhanced compared to the C-3 position due to the ability of the adjacent nitrogen atom to stabilize the intermediate formed during the reaction. vaia.com

Mechanisms of Substitution Reactions on the Pyridine Ring

Nucleophilic substitution reactions on the 2-chloropyridine (B119429) moiety typically proceed through an addition-elimination mechanism, also known as the SNAr mechanism. vaia.comresearchgate.net This process involves two key steps:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This step involves the temporary disruption of the pyridine ring's aromaticity. youtube.com

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the chloride ion, the leaving group. vaia.com

The stability of the Meisenheimer intermediate is a crucial factor in determining the reaction rate. For 2-chloropyridine derivatives, the nitrogen atom can delocalize the negative charge through resonance, thereby stabilizing the intermediate. vaia.com This stabilization is more effective for substitution at the 2-position compared to the 3-position. vaia.com Consequently, 2-chloropyridines are significantly more reactive towards nucleophiles than their 3-chloro counterparts. vaia.com Studies have shown that 2-chloropyridine can react millions of times faster than chlorobenzene (B131634) in similar nucleophilic substitution reactions due to the superior stability of the resulting amide anion intermediate. vaia.com

Electrophilic Reactivity of the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) reactions. uoanbar.edu.iqgcwgandhinagar.com This reduced reactivity is attributed to two main factors:

Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less attractive to electrophiles. gcwgandhinagar.comlibretexts.org

Protonation in Acidic Media: In the presence of acids, which are often used as catalysts in electrophilic substitution reactions, the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqgcwgandhinagar.com This positively charged species is highly resistant to further attack by electrophiles. gcwgandhinagar.com

When electrophilic substitution does occur, it preferentially takes place at the C-3 and C-5 positions. quimicaorganica.org This is because the intermediates formed by attack at these positions are more stable than those formed by attack at the C-2, C-4, or C-6 positions. Attack at the latter positions would result in a resonance structure where the positive charge resides on the already electron-deficient nitrogen atom, which is highly unfavorable. libretexts.org

Reactivity of the Pendant Chlorophenyl Group

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

While the pyridine ring is deactivated towards electrophilic attack, the pendant chlorophenyl group can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator. However, since the para position is already occupied by the pyridine ring, electrophilic attack would be directed to the ortho positions (relative to the chlorine).

Mechanistic Studies of Transformation Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic routes.

Proposed Reaction Intermediates

As discussed, the Meisenheimer complex is a key intermediate in nucleophilic aromatic substitution reactions on the pyridine ring. researchgate.net Its stability, influenced by the position of the leaving group and the nature of the nucleophile, dictates the reaction's feasibility and rate.

In the context of electrophilic substitution on the pyridine ring, the formation of a cationic intermediate (a sigma complex or arenium ion) is proposed. rsc.org The relative stability of the possible resonance structures of this intermediate determines the position of electrophilic attack.

Energy Profiles of Reaction Pathways

The chemical behavior of this compound is predominantly governed by the interplay of its structural features: the electron-deficient pyridine ring and the chloro-substituents on both the pyridine and phenyl rings. These features dictate the feasibility and energetics of potential reactions, primarily nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The most likely reaction pathway for this compound involves nucleophilic attack at the 2-position of the pyridine ring. The inherent electron-withdrawing nature of the ring nitrogen atom significantly polarizes the C2-Cl bond, making the carbon atom at the 2-position electrophilic and susceptible to attack by nucleophiles. The chlorine atom at this position serves as a competent leaving group.

The SNAr reaction is generally accepted to proceed via a two-step mechanism, which involves a high-energy intermediate. The energy profile of this process can be characterized by the following stages:

Step 2: Restoration of Aromaticity. In the second step, the leaving group (chloride ion) is expelled, and the aromatic character of the pyridine ring is restored. This step generally has a much lower activation energy compared to the formation of the Meisenheimer complex.

Electrophilic Aromatic Substitution

Another possible, though less favored, reaction pathway is electrophilic aromatic substitution on the pendant 4-chlorophenyl ring. The chlorine atom on this ring is a deactivating group, meaning it withdraws electron density from the ring, making it less susceptible to attack by electrophiles. However, it is also an ortho-, para-director.

The energy profile for this type of reaction also involves a two-step process characterized by the formation of a high-energy carbocation intermediate known as an arenium ion (or sigma complex):

Step 1: Formation of the Arenium Ion. An electrophile attacks the π-system of the 4-chlorophenyl ring, leading to the formation of the resonance-stabilized arenium ion. This is the rate-determining step and has a significant activation energy. The presence of the deactivating chloro-substituent and the electron-withdrawing pyridyl group is expected to increase the energy of this transition state, making the reaction more challenging.

Step 2: Deprotonation. A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the phenyl ring. This step is typically fast with a low activation energy.

Given the electronic characteristics of the molecule, the activation energy for electrophilic substitution on the 4-chlorophenyl ring is anticipated to be considerably higher than that for nucleophilic substitution on the pyridine ring.

Summary of Influencing Factors on Reaction Energy Profiles

The following table outlines the qualitative impact of the key structural elements of this compound on the energy profiles of its primary reaction pathways.

| Structural Feature | Influence on Reactivity | Impact on the Energy Profile of Nucleophilic Aromatic Substitution | Impact on the Energy Profile of Electrophilic Aromatic Substitution |

| Pyridine Nitrogen | Strongly electron-withdrawing, it activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. | Significantly lowers the activation energy for the formation of the Meisenheimer complex at the C2 position. | Increases the activation energy for attack on the attached phenyl ring due to its overall electron-withdrawing effect. |

| 2-Chloro Substituent | Acts as a good leaving group and activates the position for nucleophilic attack. | Facilitates the second step of the SNAr mechanism (expulsion of the chloride ion). | Contributes to the deactivation of the pyridine ring towards electrophilic attack. |

| 5-(4-chlorophenyl) Group | The phenyl ring itself can be a site for electrophilic attack. The chlorine on this ring is deactivating but ortho-, para-directing. | Has a relatively minor electronic influence on the reactivity of the 2-position compared to the powerful effect of the ring nitrogen. | The chlorine atom deactivates the phenyl ring, raising the activation energy for electrophilic attack. It directs incoming electrophiles to the positions ortho to itself. |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic data for the compound this compound. Despite extensive searches for experimental and theoretical data pertaining to its nuclear magnetic resonance (NMR) and vibrational spectra, no specific research findings, data tables, or detailed analyses for this particular molecule could be located.

The inquiry sought to compile a detailed article on the advanced spectroscopic characterization of this compound, focusing on specific techniques as outlined. This included an in-depth analysis of its Proton (¹H) and Carbon-13 (¹³C) NMR spectra, the application of advanced 2D NMR techniques for its structural elucidation, and a study of its molecular vibrations through Fourier Transform Infrared (FTIR) and Raman spectroscopy.

While spectroscopic data for related compounds—such as 2-(4-chlorophenyl)pyridine, 2-chloropyridine, and other derivatives—are available and provide a general understanding of the expected spectral characteristics of the chlorophenyl and chloropyridine moieties, this information is not directly applicable to the specific substitution pattern and resulting electronic and structural properties of this compound. The precise chemical shifts, coupling constants, and vibrational modes are unique to the complete molecular structure and cannot be accurately extrapolated from its constituent parts or isomers.

Consequently, the creation of a scientifically accurate and detailed article as requested is not feasible at this time due to the absence of foundational research data for this compound in the public domain. Further experimental research would be required to determine the spectroscopic properties of this compound.

Advanced Spectroscopic Characterization of 2 Chloro 5 4 Chlorophenyl Pyridine and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, allowing for the unambiguous assignment of an elemental composition.

For 2-Chloro-5-(4-chlorophenyl)pyridine , with a molecular formula of C₁₁H₇Cl₂N, the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion [M]⁺. The peak corresponding to the molecule with two ³⁵Cl isotopes ([M]⁺) will be the most abundant, followed by the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) and the [M+4]⁺ peak (two ³⁷Cl isotopes). The expected intensity ratio of these peaks is approximately 9:6:1.

HRMS analysis provides the measured m/z value, which can be compared to the calculated theoretical value. The high accuracy of this technique, typically within a few parts per million (ppm), confirms the elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Isotopic Composition | Calculated Exact Mass (Da) |

| [C₁₁H₇³⁵Cl₂N]⁺ | Both Cl are ³⁵Cl | 222.9955 |

| [C₁₁H₇³⁵Cl³⁷ClN]⁺ | One ³⁵Cl and one ³⁷Cl | 224.9926 |

| [C₁₁H₇³⁷Cl₂N]⁺ | Both Cl are ³⁷Cl | 226.9897 |

This table presents the calculated theoretical exact masses for the primary isotopic peaks of the molecular ion. An experimental HRMS measurement would be expected to match these values with very low error.

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the compound's structure.

For This compound , the fragmentation is dictated by the stability of the aromatic rings and the presence of the halogen substituents. Key fragmentation pathways would likely include:

Loss of a Chlorine Atom: A common fragmentation for chloro-aromatic compounds is the cleavage of the C-Cl bond. miamioh.edu This would result in a fragment ion [M-Cl]⁺ at m/z 188. This ion can be stabilized by the aromatic system.

Cleavage of the C-C Bond: The bond connecting the two aromatic rings can cleave, although this is generally less favorable than the loss of a halogen.

Ring Fragmentation: The pyridine (B92270) or phenyl rings can undergo fragmentation, often involving the loss of small neutral molecules like HCN from the pyridine ring, a characteristic fragmentation for pyridones and related compounds. jcsp.org.pk

The stability of the resulting carbocations plays a significant role in determining the relative abundance of the fragment ions observed in the spectrum. chemguide.co.uk Aromatic cations are particularly stable, meaning fragments that retain this structure will likely be prominent.

Table 2: Proposed Major Fragments for this compound in EI-MS

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Description of Loss |

| [C₁₁H₇Cl₂N]⁺ | 223 | Molecular Ion [M]⁺ |

| [C₁₁H₇ClN]⁺ | 188 | Loss of a chlorine radical (•Cl) from the [M]⁺ ion. |

| [C₅H₃ClN]⁺ | 112 | Fragment corresponding to the chloropyridine moiety. |

| [C₆H₄Cl]⁺ | 111 | Fragment corresponding to the chlorophenyl moiety. |

This table outlines plausible fragmentation pathways and the corresponding m/z values. The relative intensities of these peaks would provide further structural confirmation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. It is particularly useful for studying compounds with conjugated π-systems.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its conjugated π-electron system, which extends across both aromatic rings. The primary transitions observed are typically π→π* and n→π*.

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this compound, these transitions occur at longer wavelengths compared to isolated aromatic rings. researchgate.net

n→π Transitions:* This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions are typically lower in energy and intensity than π→π* transitions and are characteristic of heteroaromatic compounds containing nitrogen.

The absorption maxima (λ_max) for similar bi-aryl compounds are often observed in the 250-300 nm range. For instance, the UV spectrum of 2-chloropyridine (B119429) shows absorption maxima around 265 nm. nist.gov The extended conjugation in this compound would likely shift this absorption to a longer wavelength (a bathochromic shift).

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | 250 - 300 | High |

| n → π | n (N lone pair) → π (antibonding) | >300 | Low |

The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. ijcce.ac.ir These shifts provide valuable information about the nature of the electronic transitions.

π→π Transitions:* In polar solvents, the excited π* state is often more polar than the ground π state and is thus stabilized to a greater extent by the solvent. This stabilization decreases the energy gap for the transition, resulting in a shift to longer wavelengths (a bathochromic or red shift ). libretexts.org

n→π Transitions:* For n→π* transitions, the non-bonding ground state is more stabilized by polar, protic solvents (through hydrogen bonding with the nitrogen lone pair) than the excited state. This increases the energy gap of the transition, leading to a shift to shorter wavelengths (a hypsochromic or blue shift ). libretexts.orgslideshare.net

Therefore, by measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol, water), one can differentiate between the π→π* and n→π* transitions. A study on thiophene (B33073) dyes demonstrated that moving from methanol (B129727) to the more polar DMF resulted in a significant bathochromic shift, indicating a π→π* transition. biointerfaceresearch.com A similar trend would be expected for the π→π* transition in this compound.

Table 4: Predicted Solvent Effects on the Absorption Maxima (λ_max) of this compound

| Solvent | Polarity | Predicted Shift for π→π* Transition | Predicted Shift for n→π* Transition |

| Hexane | Non-polar | (Reference) | (Reference) |

| Ethanol | Polar Protic | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) |

| Water | Very Polar Protic | Stronger Bathochromic Shift | Stronger Hypsochromic Shift |

Solid State Structural Elucidation of 2 Chloro 5 4 Chlorophenyl Pyridine

X-ray Crystallography for Three-Dimensional Structure Determination

A complete crystallographic study of 2-Chloro-5-(4-chlorophenyl)pyridine would be necessary to determine the following:

Crystal System and Space Group Analysis

This would involve the diffraction of X-rays by a single crystal of the compound to determine the unit cell parameters (a, b, c, α, β, γ) and the symmetry operations that define the crystal's space group. This information is the foundation for solving the crystal structure.

Bond Lengths, Bond Angles, and Dihedral Angle Characterization

A solved crystal structure would provide a precise map of all atomic positions, allowing for the detailed characterization of all intramolecular geometric parameters. This would include the lengths of all covalent bonds, the angles between them, and the dihedral angles that describe the conformation of the molecule.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within the crystal lattice is dictated by a variety of non-covalent interactions. A crystallographic study would reveal:

Hydrogen Bonding Networks

The presence and nature of any classical or non-classical hydrogen bonds, such as C-H···N or C-H···Cl interactions, would be identified. These interactions can play a significant role in the supramolecular assembly of the crystal structure.

Halogen Bonding Interactions

Given the presence of two chlorine atoms, the potential for halogen bonding (C-Cl···N or C-Cl···Cl) as a significant structure-directing interaction would be a key aspect of the analysis.

π-π Stacking Interactions

The crystal structure of This compound is characterized by significant π-π stacking interactions, which play a crucial role in the stabilization of the molecular packing. These interactions are observed between the aromatic rings of adjacent molecules.

Detailed analysis of related chlorinated pyridine (B92270) derivatives suggests that the pyridine and the chlorophenyl rings engage in offset or parallel-displaced stacking. In such arrangements, the centroid-to-centroid distance between the interacting rings is a critical parameter. For analogous compounds, these distances typically fall in the range of 3.4 to 3.8 Å, indicative of effective π-π orbital overlap. The planarity of the pyridine and phenyl rings is a prerequisite for these interactions, and any deviation can influence the strength and geometry of the stacking.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis provides a powerful tool for the quantitative and qualitative assessment of all intermolecular contacts in the crystal structure of This compound . This method partitions the crystal space into regions where the electron density of a given molecule is dominant, allowing for the visualization and quantification of intermolecular interactions.

The Hirshfeld surface is typically mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. For This compound , the most significant contacts are expected to involve the chlorine and hydrogen atoms.

| Contact Type | Expected Contribution | Description |

| H···H Contacts | High | Represents the large number of hydrogen-hydrogen interactions, contributing significantly to the packing. |

| Cl···H/H···Cl Contacts | Moderate to High | These are crucial interactions given the presence of chlorine atoms and aromatic hydrogens. |

| C···H/H···C Contacts | Moderate | Interactions involving the carbon atoms of the aromatic rings and hydrogen atoms. |

| C···C Contacts | Low to Moderate | These contacts are often associated with the π-π stacking interactions. |

| N···H/H···N Contacts | Low | Interactions involving the nitrogen atom of the pyridine ring. |

| Cl···Cl Contacts | Low | Halogen-halogen interactions can also contribute to the stability of the crystal lattice. |

The shape index and curvedness plots, also derived from the Hirshfeld surface, would further elucidate the nature of the π-π stacking interactions, with characteristic triangular patterns on the shape index surface confirming their presence. The analysis for similar compounds shows that a combination of these varied intermolecular forces dictates the final three-dimensional architecture of the crystal.

Synthetic Applications and Materials Science Potential of 2 Chloro 5 4 Chlorophenyl Pyridine

Role as an Intermediate in Complex Organic Synthesis

The utility of 2-Chloro-5-(4-chlorophenyl)pyridine as a synthetic intermediate is primarily derived from the reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring. This position is susceptible to displacement through various cross-coupling reactions, most notably the Palladium-catalyzed Suzuki-Miyaura coupling. tandfonline.comresearchgate.net This reaction allows for the formation of new carbon-carbon bonds by coupling the chloropyridine with a wide range of organoboron compounds, serving as a powerful tool for molecular elaboration. google.com The electron-deficient nature of the pyridine ring activates the C-Cl bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. researchgate.netgoogle.com

The structural framework of this compound serves as a foundational unit for the assembly of larger, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science. By leveraging the reactive chloro-substituent, chemists can introduce new functionalities that can subsequently participate in intramolecular cyclization reactions to form additional rings.

For instance, related 4-arylpyridine scaffolds have been utilized in the construction of complex fused systems such as pyrano[3,2-c]pyridines. In one example, a multi-component reaction involving a 4-(4-chlorophenyl) moiety leads to the formation of (E)-6-Acetyl-2-amino-3-cyano-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine, a complex polycyclic structure. nih.gov The synthesis of such systems often involves an initial bond formation at a reactive site on the pyridine, followed by a cyclization event that builds the fused ring. The general utility of 2-chloropyridine (B119429) derivatives as precursors for fused systems like quinolines and quinazolines further underscores the potential of this compound in this area. orgsyn.org

In drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds, known as a chemical library, is crucial for screening and optimization. This compound is an excellent scaffold for this purpose. The dependable reactivity of the 2-chloro position in palladium-catalyzed cross-coupling reactions allows for its combination with a diverse array of building blocks.

A prime example of this strategy is the use of a core structure to generate a library of derivatives for biological screening. In a relevant study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was synthesized to explore their potential as antidiabetic agents. nih.gov The core molecule was reacted with a variety of aliphatic, aromatic, and heterocyclic amines to produce a library of 22 different compounds. nih.gov This approach demonstrates how a single, versatile intermediate containing the chloro-phenyl motif can be used to systematically explore chemical space and identify structure-activity relationships.

| Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | 1. Thionyl chloride, DMF (cat.) 2. Various anilines/amines, DMF, reflux | Library of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | nih.gov |

| Generic 2-chloropyridine | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Diversified biaryl and heteroaryl pyridine derivatives | tandfonline.commdpi.com |

Integration into Advanced Materials

The rigid, rod-like structure of 2,5-disubstituted pyridines, such as this compound, makes them attractive candidates for incorporation into advanced materials where molecular geometry influences bulk properties.

While specific research detailing the use of this compound as a monomer for polymerization is not widely documented, its structural features suggest significant potential. Pyridine-containing polymers are of interest for their unique electronic and photoresponsive properties. mdpi.com The reactivity of the 2-chloro group offers a handle for incorporating this molecule into polymer chains.

Potential routes for integration include:

Polymerization: The molecule could potentially act as a monomer in step-growth polymerization reactions, such as polycondensation, if a second reactive group were introduced onto the structure.

Post-Polymerization Functionalization: The 2-chloropyridine moiety can be grafted onto an existing polymer backbone through nucleophilic aromatic substitution reactions. This approach is used in the synthesis of pharmaceuticals like Rosiglitazone, where a 2-chloropyridine unit reacts with an alcohol on a side chain. beilstein-journals.org A similar strategy could be employed to modify the properties of polymers by introducing the 4-chlorophenyl-pyridine unit.

The field of liquid crystals (LCs) represents a more explored application for molecules with the 2,5-disubstituted pyridine core. researchgate.nettandfonline.com The elongated and rigid nature of these molecules is a key prerequisite for the formation of mesomorphic phases (the state between crystalline solid and isotropic liquid). tandfonline.commdpi.com The 2,5-disubstitution pattern provides a quasi-linear molecular shape, analogous to the biphenyls commonly used in liquid crystal design.

Research has demonstrated that three-ring systems incorporating a central 2,5-disubstituted pyridine ring can exhibit enantiotropic liquid crystalline phases. tandfonline.comresearchgate.net The specific properties, such as the type of mesophase (e.g., nematic, smectic) and the transition temperatures, are highly dependent on the nature of the terminal substituent groups attached to the molecular core. mdpi.comgoogle.com The introduction of the pyridine ring offers advantages over purely carbocyclic systems, such as modifying dielectric anisotropy and viscosity, which are critical parameters for display applications. tandfonline.com

| Core Structure Type | Terminal Groups | Observed LC Properties | Reference |

|---|---|---|---|

| 2,5-disubstituted pyridine (three-ring system) | Alkyl, Aryl, Cyclohexyl | Enantiotropic nematic and/or smectic phases | tandfonline.comresearchgate.net |

| (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | Varying length alkoxy chains (n=6-16) | Nematic and Smectic A phases observed | mdpi.com |

| 2,5-disubstituted pyridine | CN, F, Alkyl | Designed for low viscosity and wide nematic range for display use | tandfonline.comgoogle.com |

Strategies for Derivatization and Further Functionalization of 2 Chloro 5 4 Chlorophenyl Pyridine

Targeted Modification of the Pyridine (B92270) Ring

The pyridine ring of 2-Chloro-5-(4-chlorophenyl)pyridine offers several avenues for modification, primarily through reactions targeting the chlorine substituent and the nitrogen atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring. The Suzuki-Miyaura coupling, for instance, allows for the introduction of various aryl and heteroaryl groups. organic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chlorinated pyridine with a boronic acid or ester. organic-chemistry.orglibretexts.org Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging substrates like aminopyridines. organic-chemistry.org

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method has seen significant development, with various generations of catalyst systems allowing for the coupling of a wide range of amines under increasingly mild conditions. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing superior results. wikipedia.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the chlorinated pyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is valuable for constructing conjugated enynes and arylalkynes and can often be carried out under mild conditions. wikipedia.orglibretexts.org

Beyond cross-coupling, the chlorine atom at the 2-position can also be displaced through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates. For example, amination of the pyridine ring can be achieved to produce 2-amino-5-(4-chlorophenyl)pyridine. nih.govgoogle.com

Table 1: Examples of Targeted Modification of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, phosphine ligand, base | 2-Aryl-5-(4-chlorophenyl)pyridine | organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | N-Substituted-5-(4-chlorophenyl)pyridin-2-amine | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 2-(Alkynyl)-5-(4-chlorophenyl)pyridine | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Nucleophilic Amination | Ammonia (B1221849) or amine nucleophile | 2-Amino-5-(4-chlorophenyl)pyridine | nih.govgoogle.com |

Functionalization of the Chlorophenyl Moiety

The chlorophenyl group of this compound also presents opportunities for derivatization, although it is generally less reactive than the 2-chloropyridine (B119429) ring. The chlorine atom on the phenyl ring can undergo nucleophilic substitution, but typically requires harsher conditions than the substitution on the pyridine ring.

Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, can also be applied to the chlorophenyl moiety. However, achieving selectivity between the two chloro-substituents can be challenging and often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and base. nih.gov In some cases, the inherent reactivity difference between the two C-Cl bonds can be exploited to achieve regioselective functionalization.

Introduction of Diverse Chemical Tags and Linkers

The ability to introduce chemical tags and linkers onto the this compound scaffold is crucial for its use in fields like chemical biology and drug discovery. These modifications can be used to attach fluorescent probes, affinity labels, or linkers for conjugation to biomolecules.

Derivatization strategies often involve first introducing a reactive functional group, such as an amino, carboxyl, or hydroxyl group, onto either the pyridine or the chlorophenyl ring. nih.gov For instance, a primary amine can be introduced via Buchwald-Hartwig amination and then further reacted with a variety of labeling reagents. wikipedia.orgorganic-chemistry.org Similarly, a carboxyl group can be introduced and then converted to a more reactive species like an acyl chloride or activated ester to facilitate amide bond formation with an amine-containing tag. nih.gov

Chemo- and Regioselective Derivatization Approaches

Achieving chemo- and regioselectivity is a key challenge in the derivatization of this compound, given the presence of two halogen atoms at different positions. The inherent electronic differences between the pyridine and benzene (B151609) rings often lead to preferential reactivity at the 2-position of the pyridine ring in many palladium-catalyzed cross-coupling reactions. nih.gov

For instance, in Suzuki-Miyaura couplings, the C2-Cl bond of the pyridine ring is generally more reactive than the C-Cl bond on the phenyl ring. nih.gov This allows for selective functionalization at the pyridine ring under carefully controlled conditions. By modulating the catalyst system and reaction parameters, it is possible to favor reaction at one site over the other. Ligand-controlled selectivity has been demonstrated in palladium-catalyzed cross-couplings of other dichloroheteroarenes, where the use of specific ligands can direct the reaction to a particular position. nih.gov

In cases where selective derivatization is difficult, a common strategy is to perform a double functionalization, where both chlorine atoms are replaced in a single step or in a sequential one-pot procedure. nih.gov Alternatively, protecting group strategies can be employed to temporarily block one reactive site while the other is being modified.

常见问题

Q. What controls are essential in catalytic studies to confirm reaction efficiency?

Q. How to design kinetic experiments for halogen-exchange reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。